molecular formula C35H70O2S B15179357 Octadecyl 2-methyl-3-(tridecylthio)propionate CAS No. 36994-36-2

Octadecyl 2-methyl-3-(tridecylthio)propionate

Cat. No.: B15179357
CAS No.: 36994-36-2
M. Wt: 555.0 g/mol
InChI Key: CUFPJSAZAYYDAT-UHFFFAOYSA-N
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Description

Octadecyl 2-methyl-3-(tridecylthio)propionate: is an organic compound with the molecular formula C35H70O2S It is a long-chain ester that features both an octadecyl group and a tridecylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecyl 2-methyl-3-(tridecylthio)propionate typically involves the esterification of 2-methyl-3-(tridecylthio)propanoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2-methyl-3-(tridecylthio)propionate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tridecylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or thioesters.

Scientific Research Applications

Octadecyl 2-methyl-3-(tridecylthio)propionate has several scientific research applications:

    Chemistry: Used as a surfactant or emulsifier in various chemical formulations.

    Biology: Investigated for its potential as a bioactive compound in cell membrane studies.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of octadecyl 2-methyl-3-(tridecylthio)propionate involves its interaction with lipid membranes due to its amphiphilic structure. The octadecyl group interacts with the hydrophobic core of lipid bilayers, while the ester and tridecylthio groups can participate in various chemical interactions. This compound can modulate membrane fluidity and permeability, making it useful in applications such as drug delivery and membrane studies.

Comparison with Similar Compounds

Similar Compounds

  • Octadecyl 2-methyl-3-(dodecylthio)propionate
  • Octadecyl 2-methyl-3-(hexadecylthio)propionate
  • Octadecyl 2-methyl-3-(octylthio)propionate

Uniqueness

Octadecyl 2-methyl-3-(tridecylthio)propionate is unique due to its specific combination of long-chain alkyl groups and a thioester functionality. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and specific reactivity, which are not observed in similar compounds with shorter or different alkyl chains.

Properties

CAS No.

36994-36-2

Molecular Formula

C35H70O2S

Molecular Weight

555.0 g/mol

IUPAC Name

octadecyl 2-methyl-3-tridecylsulfanylpropanoate

InChI

InChI=1S/C35H70O2S/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-37-35(36)34(3)33-38-32-30-28-26-24-22-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3

InChI Key

CUFPJSAZAYYDAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(C)CSCCCCCCCCCCCCC

Origin of Product

United States

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